molecular formula C18H31NO2 B3864914 2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol

2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol

Cat. No.: B3864914
M. Wt: 293.4 g/mol
InChI Key: UBONWBSRYHCVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol is an organic compound characterized by the presence of a tert-butylphenoxy group attached to a hexylamino chain, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with a suitable alkylating agent, such as 1-bromohexane, in the presence of a base like potassium carbonate. This reaction forms 4-tert-butylphenoxyhexane.

    Amination: The next step is the amination of 4-tert-butylphenoxyhexane with ethanolamine. This reaction is usually carried out under reflux conditions in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanol moiety can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.

    2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups, widely used as an antioxidant in industrial applications.

Uniqueness

2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol is unique due to its specific structure, which combines a tert-butylphenoxy group with a hexylamino chain and an ethanol moiety. This unique combination imparts distinct physicochemical properties and potential bioactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[6-(4-tert-butylphenoxy)hexylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-18(2,3)16-8-10-17(11-9-16)21-15-7-5-4-6-12-19-13-14-20/h8-11,19-20H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBONWBSRYHCVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[6-(4-Tert-butylphenoxy)hexylamino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.